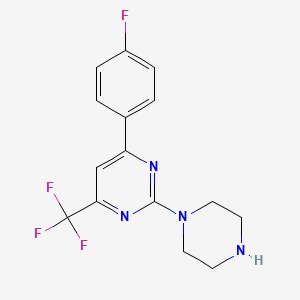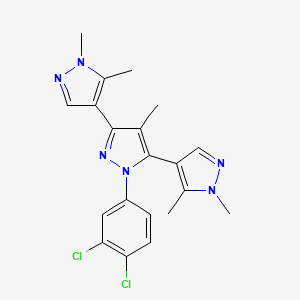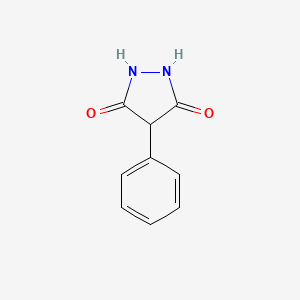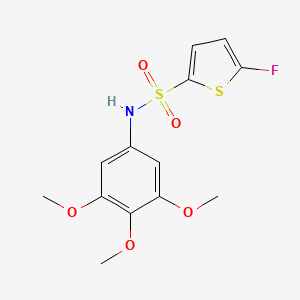![molecular formula C10H14FNO2S2 B10911678 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine](/img/structure/B10911678.png)
1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine is a chemical compound that features a piperidine ring substituted with a sulfonyl group attached to a fluorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine typically involves the following steps:
Formation of the Fluorothiophene Moiety: The fluorothiophene can be synthesized through halogenation reactions, where thiophene is treated with fluorinating agents under controlled conditions.
Sulfonylation: The fluorothiophene is then subjected to sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring through cyclization reactions, often using amines and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorothiophene moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The fluorothiophene moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its overall activity.
Comparison with Similar Compounds
- 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-phenylpiperazine
- 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-ethylpiperidine
Comparison: Compared to similar compounds, 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the piperidine ring may enhance its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14FNO2S2 |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C10H14FNO2S2/c1-8-3-2-6-12(7-8)16(13,14)10-5-4-9(11)15-10/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
JALSQGYNOOSBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10911603.png)
![N-benzyl-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911605.png)



![(7Z)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B10911631.png)
![N-(4-fluorobenzyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911638.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10911639.png)

![3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B10911646.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911651.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10911654.png)


